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Compound of Interest

Compound Name: 4-Iodobenzophenone

Cat. No.: B1332398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 4-Iodobenzophenone, a key intermediate in various synthetic applications.

This document details the experimental protocols and presents the spectral data from Infrared

(IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass

Spectrometry (MS), offering crucial insights for its identification and quality control.

Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-Iodobenzophenone is characterized by specific absorption

bands that correspond to the vibrational frequencies of its constituent bonds.

Data Presentation: IR Spectroscopy
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Wavenumber (cm⁻¹) Assignment

~1650-1670 C=O (Ketone) stretching

~1580-1600 C=C Aromatic ring stretching

~1440-1460 C=C Aromatic ring stretching

~1270-1290 C-C(=O)-C stretching

~820-840
C-H out-of-plane bending (para-disubstituted

ring)

~690-710 & ~730-770 C-H out-of-plane bending (monosubstituted ring)

~480-520 C-I stretching

Note: The exact peak positions can vary slightly depending on the sample preparation method

and the instrument.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
A solid sample of 4-Iodobenzophenone is analyzed using a Fourier Transform Infrared (FT-IR)

spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the crystalline 4-Iodobenzophenone is placed

directly onto the ATR crystal.

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background

spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the

sample spectrum.

Data Processing: The resulting spectrum is processed to identify the characteristic

absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Analysis
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NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

4-Iodobenzophenone, confirming its structural integrity.

Data Presentation: ¹H and ¹³C NMR Spectroscopy
¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.80 d 2H Aromatic (H-2', H-6')

~7.75 d 2H Aromatic (H-2, H-6)

~7.60 t 1H Aromatic (H-4')

~7.50 t 2H Aromatic (H-3', H-5')

~7.40 d 2H Aromatic (H-3, H-5)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. d = doublet, t =

triplet.

¹³C NMR (Carbon-13) NMR Data (100 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1332398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~196.0 C=O (Ketone)

~138.0 Aromatic (C-1')

~137.5 Aromatic (C-4)

~132.5 Aromatic (C-4')

~131.5 Aromatic (C-2, C-6)

~130.0 Aromatic (C-2', C-6')

~128.5 Aromatic (C-3', C-5')

~128.0 Aromatic (C-3, C-5)

~99.0 Aromatic (C-1)

Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 4-Iodobenzophenone is dissolved in ~0.7

mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR

spectrometer. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the

resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the

residual solvent peak or an internal standard (TMS).

Mass Spectrometric Analysis
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

4-Iodobenzophenone, further confirming its identity.
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Data Presentation: Mass Spectrometry (Electron
Ionization)

m/z Relative Intensity (%) Assignment

308 Moderate [M]⁺ (Molecular Ion)

231 Low [M - I]⁺

203 Low [C₁₃H₉O]⁺

181 Low [C₁₂H₉O]⁺

105 High [C₆H₅CO]⁺ (Benzoyl cation)

77 High [C₆H₅]⁺ (Phenyl cation)

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 4-Iodobenzophenone is prepared in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Chromatographic Separation: The sample is injected into a gas chromatograph (GC)

equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The

GC oven temperature is programmed to ensure the separation of the analyte from any

impurities.

Mass Spectrometric Detection: The eluent from the GC is introduced into the ion source of a

mass spectrometer, typically operating in electron ionization (EI) mode. The mass spectrum

is recorded over a mass range of m/z 50-500.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of 4-Iodobenzophenone.
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Caption: Experimental workflow for the spectroscopic characterization of 4-
Iodobenzophenone.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Iodobenzophenone: A
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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